molecular formula C3H9NO3S B2426109 3-Hydroxypropane-1-sulfonamide CAS No. 132115-62-9

3-Hydroxypropane-1-sulfonamide

Cat. No. B2426109
CAS RN: 132115-62-9
M. Wt: 139.17
InChI Key: MTQKQHPGIPKOEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxypropane-1-sulfonamide is a chemical compound with the CAS Number: 132115-62-9 . It has a molecular weight of 139.18 and its IUPAC name is 3-hydroxy-1-propanesulfonamide .


Molecular Structure Analysis

The InChI code for 3-Hydroxypropane-1-sulfonamide is 1S/C3H9NO3S/c4-8(6,7)3-1-2-5/h5H,1-3H2,(H2,4,6,7) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

3-Hydroxypropane-1-sulfonamide is a powder at room temperature . It has a melting point of 51-55 degrees Celsius .

Scientific Research Applications

Medicinal Chemistry and Drug Development

3-Hydroxypropane-1-sulfonamide serves as a valuable scaffold for designing novel drugs. Researchers have explored its potential as a precursor for sulfoximine and sulfonimidamide drug candidates. These derivatives exhibit diverse biological activities, making them promising candidates for therapeutic interventions .

Chiral Templates in Asymmetric Synthesis

The stereogenic sulfur center in sulfonimidates allows them to act as chiral templates. Chemists utilize this property in asymmetric syntheses, enabling the creation of enantiomerically pure compounds. By modifying the substituents (O–R₁, S–C, and nitrogen R₃), researchers can achieve up to three points of diversity, enhancing their synthetic versatility .

Polymer Synthesis

Although sulfonimidates are sensitive to elevated temperatures, this property has been ingeniously exploited in polymer synthesis. Decomposition of sulfonimidates at higher temperatures provides a unique route to access poly(oxothiazene) polymers and thionylphosphazene monomers and polymers. These materials find applications in various fields, including materials science and engineering .

Alkyl Transfer Reagents

Sulfonimidates are labile under acidic conditions, making them useful alkyl transfer reagents. They can transfer alkyl groups to acids, alcohols, and phenols. Researchers have harnessed this reactivity for specific transformations in organic synthesis .

Adsorption Studies

In environmental science, researchers have investigated the adsorption behavior of sulfonamides (including 3-hydroxypropane-1-sulfonamide) on various materials. Understanding their interactions with surfaces is crucial for water purification, drug removal, and environmental remediation .

Cyclic Sulfonimidates in Catalysis

Cyclic sulfonimidates, formed by linking R₁ and R₃ through a short carbon chain, have been explored in catalytic processes. Their unique structure and reactivity make them intriguing candidates for asymmetric catalysis and other transformations .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

properties

IUPAC Name

3-hydroxypropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO3S/c4-8(6,7)3-1-2-5/h5H,1-3H2,(H2,4,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQKQHPGIPKOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxypropane-1-sulfonamide

CAS RN

132115-62-9
Record name 3-hydroxypropane-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.